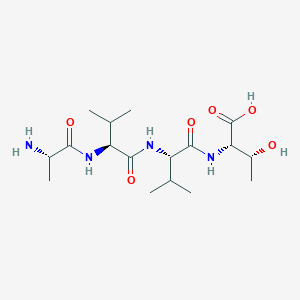

L-Alanyl-L-valyl-L-valyl-L-threonine

Description

Properties

CAS No. |

651292-22-7 |

|---|---|

Molecular Formula |

C17H32N4O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C17H32N4O6/c1-7(2)11(19-14(23)9(5)18)15(24)20-12(8(3)4)16(25)21-13(10(6)22)17(26)27/h7-13,22H,18H2,1-6H3,(H,19,23)(H,20,24)(H,21,25)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1 |

InChI Key |

WNDHMXUUNAIXPG-PPCPHDFISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of the Ala-Val-Val-Thr Tetrapeptide

This guide provides a comprehensive, field-proven framework for the determination and analysis of the three-dimensional structure of the model tetrapeptide, L-Alaninyl-L-Valyl-L-Valyl-L-Threonine (Ala-Val-Val-Thr). While a specific crystal structure for this exact peptide may not be publicly archived, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from peptide synthesis to an integrated analysis of its solid-state and solution-state conformational preferences, employing a synergistic approach of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations.

Introduction: The Significance of Tetrapeptide Structure

Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, represent a crucial class of oligopeptides. They are frequently pharmacologically active, often mimicking the reverse turns found on the surface of proteins, which are key sites for protein-protein interactions and thus, attractive targets for drug design.[1] A thorough understanding of their three-dimensional structure and conformational dynamics is paramount for elucidating their biological function and for the rational design of peptidomimetics with enhanced stability and activity.

This guide will use the Ala-Val-Val-Thr tetrapeptide as a case study to delineate a robust workflow for:

-

Chemical synthesis and purification.

-

Single-crystal growth and X-ray diffraction analysis for solid-state structure determination.

-

NMR spectroscopy for elucidating the conformational ensemble in solution.

-

Molecular dynamics simulations to explore the peptide's conformational landscape and flexibility.

Peptide Synthesis and Purification: The Foundation of Structural Studies

The prerequisite for any structural study is the availability of a highly pure peptide sample. Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the state-of-the-art method for the chemical synthesis of peptides.[2]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] The use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection provides an orthogonal protection scheme, allowing for selective deprotection steps.[3]

Experimental Protocol: Fmoc-SPPS of Ala-Val-Val-Thr

-

Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin. The Wang resin is an acid-labile resin suitable for the synthesis of C-terminally free peptides.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the threonine residue, exposing the free amine.[4]

-

Amino Acid Coupling: Activate the carboxyl group of the next amino acid, Fmoc-Val-OH, using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids: Fmoc-Val-OH and Fmoc-Ala-OH.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and simultaneously cleave the side-chain protecting groups.[2]

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation to pellet the peptide.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide product contains the target peptide along with various impurities. RP-HPLC is the standard method for peptide purification, separating the peptide from these impurities based on hydrophobicity.[5][6]

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase.

-

HPLC Conditions:

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a white powder.[8]

Peptide Crystallization: From Solution to a Well-Ordered Lattice

Growing diffraction-quality crystals is often the most challenging step in determining a peptide's crystal structure.[5] Vapor diffusion in either a hanging drop or sitting drop format is a widely used technique.

Experimental Protocol: Vapor Diffusion Crystallization

-

Prepare Peptide Solution: Dissolve the lyophilized Ala-Val-Val-Thr peptide in a suitable buffer to a concentration of 5-20 mg/mL.

-

Set up Crystallization Plates:

-

Reservoir Solution: Pipette a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) into the wells of a crystallization plate.

-

Hanging/Sitting Drop: Mix a small volume (e.g., 1 µL) of the peptide solution with an equal volume of the reservoir solution on a coverslip (hanging drop) or in a micro-well (sitting drop).

-

-

Equilibration: Seal the wells. Water will slowly evaporate from the drop and diffuse to the more concentrated reservoir solution, gradually increasing the peptide and precipitant concentration in the drop, hopefully leading to crystallization.

-

Incubation and Monitoring: Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

X-ray Crystallography: Visualizing the Peptide in the Solid State

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the crystalline state.

Data Collection

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. While in-house X-ray diffractometers are convenient for initial screening, synchrotron radiation sources offer significantly higher flux, which is often necessary for small or weakly diffracting peptide crystals.[9][10][11][12]

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting and Cryo-protection: Mount a single crystal on a loop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal drop before freezing to prevent ice formation.

-

Diffraction Experiment: Mount the frozen crystal on a goniometer in the X-ray beam.

-

Data Collection: Rotate the crystal in the X-ray beam and collect a series of diffraction images using a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal's unit cell dimensions and the intensities of the diffracted spots. The "phase problem" is then solved to generate an initial electron density map. For small molecules like tetrapeptides, direct methods are typically successful. The initial model is then refined to best fit the experimental data.

Software: Programs like SHELXS for structure solution and SHELXL for refinement are widely used for small molecule crystallography.[13][14][15][16]

Structure Validation

The final refined crystal structure must be validated to ensure its stereochemical quality. The Ramachandran plot is a fundamental tool for this, visualizing the distribution of the backbone dihedral angles (phi, ψ).[17][18][19][20] A high-quality structure will have the vast majority of its residues in the favored or allowed regions of the plot.[18]

| Hypothetical Crystallographic Data for Ala-Val-Val-Thr | |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit-cell parameters | a = 10.2 Å, b = 15.5 Å, c = 20.1 Å |

| Resolution | 1.1 Å |

| R-work / R-free | 0.15 / 0.18 |

| Ramachandran favored | 100% |

| Ramachandran outliers | 0% |

Conformational Analysis in Solution: NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a more biologically relevant picture than the static solid-state structure.[21]

2D NMR Experiments

A series of 2D NMR experiments are performed to assign all the proton resonances to specific atoms in the peptide and to obtain structural restraints.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, aiding in the identification of amino acid spin systems.[1][22]

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is also crucial for amino acid identification.[1][23]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing the crucial distance restraints for structure calculation.[1][23]

Structure Calculation

The experimentally derived distance restraints from NOESY/ROESY, along with any dihedral angle restraints from J-coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate an ensemble of structures that are consistent with the experimental data.

Computational Conformational Analysis: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the peptide's conformational landscape, complementing the experimental data from crystallography and NMR.

Simulation Setup

Software: GROMACS is a widely used open-source package for performing MD simulations of biomolecules.[24] Force Field: A force field, such as AMBER, is a set of parameters that describes the potential energy of the system.[25][26][27]

Protocol: MD Simulation Setup

-

Initial Structure: Start with an initial conformation of the Ala-Val-Val-Thr tetrapeptide (e.g., an extended conformation or the crystal structure, if available).

-

Solvation: Place the peptide in a simulation box and fill it with explicit water molecules to mimic a physiological environment.[28][29][30]

-

Ionization: Add ions to neutralize the system and to mimic a specific salt concentration.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide atoms. This is followed by a short simulation with all atoms free to move to allow the system to reach equilibrium.

Production Simulation and Analysis

Run a long "production" simulation (nanoseconds to microseconds) to sample the conformational space of the peptide. The resulting trajectory can be analyzed to understand:

-

Structural Stability: Root Mean Square Deviation (RMSD) from the initial structure.

-

Flexibility: Root Mean Square Fluctuation (RMSF) of individual residues.

-

Secondary Structure: Analysis of backbone dihedral angles and hydrogen bonding patterns.

-

Conformational Clustering: To identify the most populated conformations.

Visualization of Workflows

Workflow for Crystal Structure Determination

Caption: Workflow for Ala-Val-Val-Thr Crystal Structure Determination.

Workflow for Conformational Analysis

Caption: Integrated Workflow for Conformational Analysis.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to determining the crystal structure and performing a thorough conformational analysis of the Ala-Val-Val-Thr tetrapeptide. By integrating the high-resolution solid-state data from X-ray crystallography with the solution-state ensemble from NMR spectroscopy and the dynamic insights from molecular dynamics simulations, a complete and nuanced understanding of the peptide's structural biology can be achieved. This integrated workflow provides the necessary foundation for structure-activity relationship studies and the rational design of novel peptide-based therapeutics.

References

-

GeeksforGeeks. (2022, October 27). What does Ramachandran Plot tell us?. GeeksforGeeks. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

-

Plaku, E., & Várnai, C. (2020). Probing the Accuracy of Explicit Solvent Constant pH Molecular Dynamics Simulations for Peptides. Journal of Chemical Theory and Computation, 16(5), 3359–3372. [Link]

-

AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

-

Biotage. (2023, January 31). What is solid phase peptide synthesis?. Biotage. [Link]

-

MateriApps. (2021, December 9). Molecular dynamics simulation of a peptide chain using Gromacs. MateriApps. [Link]

-

Microbe Notes. (2026, March 11). Ramachandran Plot: Principle, Tools, Applications, Errors. Microbe Notes. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Grubisic, S., et al. (2012). An improved AMBER force field for α,α-dialkylated peptides: intrinsic and solvent-induced conformational preferences of model systems. Physical Chemistry Chemical Physics, 14(39), 13674-13684. [Link]

-

Simmerling, C., et al. (2000). Simulation of Peptide Folding With Explicit Water--A Mean Solvation Method. Journal of the American Chemical Society, 122(39), 9438-9448. [Link]

-

Milik, M., & Skolnick, J. (1998). A solvent model for simulations of peptides in bilayers. II. Membrane-spanning alpha-helices. Biophysical Journal, 74(1), 44-56. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

-

Wikipedia. (n.d.). Ramachandran plot. Wikipedia. [Link]

-

Okur, A., et al. (2008). A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. Journal of Chemical Theory and Computation, 4(5), 785-798. [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

-

Sobolev, V. V., et al. (2020). A global Ramachandran score identifies protein structures with unlikely stereochemistry. eLife, 9, e58993. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link]

-

Albericio, F., & Subirós-Funosas, R. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 46(10), 2245–2254. [Link]

-

ResearchGate. (2022, June 27). How to perform MD Simulation on Protein-Peptide Complex using Gromacs?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

University of California, Davis. (n.d.). Ramachandran Plot. UC Davis. [Link]

-

Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. University of Göttingen. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Snell, G., et al. (2004). A Newcomer's Guide to Peptide Crystallography. Acta Crystallographica Section D, 60(Pt 6), 971-985. [Link]

-

Plaku, E., & Várnai, C. (2020). Probing the Accuracy of Explicit Solvent Constant pH Molecular Dynamics Simulations for Peptides. Journal of Chemical Theory and Computation, 16(5), 3359–3372. [Link]

-

Moro, M., et al. (2014). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. The Journal of Chemical Physics, 140(10), 104908. [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

-

Okur, A., et al. (2008). A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. Journal of Chemical Theory and Computation, 4(5), 785–798. [Link]

-

Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. [Link]

-

University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. UMSL. [Link]

-

University of Lille. (n.d.). Two-dimensional NMR spectroscopy - TOCSY and ROESY. [Link]

-

Henriques, J., et al. (2020). Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity. Journal of Chemical Theory and Computation, 16(3), 1937–1951. [Link]

-

Stendardo, E., et al. (2011). Extension of the AMBER force field to cyclic α,α dialkylated peptides. Physical Chemistry Chemical Physics, 13(45), 20349-20358. [Link]

-

GROMACS. (2013, January 19). Getting started - Peptide. GROMACS. [Link]

-

Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

-

ResearchGate. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171–179. [Link]

-

re3data.org. (2026, February 3). Cambridge Structural Database. re3data.org. [Link]

-

Sweet, R. M. (2000). The impact of synchrotron radiation in protein crystallography. Journal of Synchrotron Radiation, 7(Pt 2), 65-68. [Link]

-

ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

-

Nave, C. (2014). Synchrotron radiation macromolecular crystallography: science and spin-offs. Philosophical Transactions of the Royal Society A, 372(2012), 20130141. [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University. [Link]

-

SARomics. (n.d.). Synchrotron X-ray crystallography in Drug Discovery. SARomics. [Link]

-

Imberty, A., & Pérez, S. (2017). Synchrotron radiation applied to structural glycoscience. Beilstein Journal of Organic Chemistry, 13, 1165–1181. [Link]

Sources

- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Peptide Purification Process & Methods: An Overview - Bachem [bachem.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synchrotron radiation macromolecular crystallography: science and spin-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synchrotron X-ray crystallography in Drug Discovery [saromics.com]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psi.ch [psi.ch]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. researchgate.net [researchgate.net]

- 17. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 20. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]

- 21. chem.uzh.ch [chem.uzh.ch]

- 22. nmr.oxinst.com [nmr.oxinst.com]

- 23. Two-dimensional NMR spectroscopy - TOCSY and ROESY [rmn2d.univ-lille1.fr]

- 24. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 25. An improved AMBER force field for α,α-dialkylated peptides: intrinsic and solvent-induced conformational preferences of model systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mpinat.mpg.de [mpinat.mpg.de]

- 29. Simulation of peptide folding with explicit water--a mean solvation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Stability of the Ala-Val-Val-Thr (AVVT) Peptide

This guide provides a comprehensive framework for assessing the pharmacokinetic (PK) profile and in vivo stability of a novel therapeutic peptide candidate, exemplified by the tetrapeptide Ala-Val-Val-Thr (AVVT). As the pharmaceutical landscape increasingly embraces peptides, moving beyond small molecules and large biologics, a rigorous understanding of their in vivo behavior is paramount for clinical success.[1][2] Peptides offer high target specificity and potency but are often challenged by poor metabolic stability and rapid clearance.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate these challenges.

Introduction: The Peptide Therapeutic Challenge

Peptides represent a unique therapeutic modality, combining the specificity of large biologics with certain advantages of small molecules.[6] However, their progression from discovery to clinic is frequently hampered by inherent pharmacokinetic weaknesses.[7][8] Unmodified, short linear peptides like our model, Ala-Val-Val-Thr (AVVT), are particularly susceptible to two primary elimination pathways:

-

Enzymatic Degradation: Peptidases present in plasma, the liver, kidneys, and other tissues rapidly hydrolyze peptide bonds.[1][9][10]

-

Rapid Renal Clearance: Due to their small size, peptides are often quickly filtered from the bloodstream by the kidneys.[3][9]

A thorough and early characterization of a peptide's absorption, distribution, metabolism, and excretion (ADME) properties is therefore not just a regulatory requirement but a critical step in identifying liabilities and guiding molecular optimization strategies.[7][11] This guide uses AVVT as a case study to illustrate the principles and methodologies essential for this characterization.

Section 1: Predictive Analysis of In Vivo Metabolism for Ala-Val-Val-Thr

Before initiating in vivo studies, a theoretical assessment of metabolic weak points is crucial. AVVT is a neutral, linear tetrapeptide. Its primary metabolic threats are exopeptidases (aminopeptidases and carboxypeptidases) and, to a lesser extent, endopeptidases.

-

Aminopeptidases will target the N-terminal Alanine, cleaving the Ala-Val bond.

-

Carboxypeptidases will target the C-terminal Threonine, cleaving the Val-Thr bond.

The internal Val-Val bond is less susceptible to common exopeptidases but can be cleaved by certain endopeptidases. Therefore, the expected primary metabolites would be Ala, Thr, Val, Ala-Val, Val-Val, Val-Thr, and Ala-Val-Val. Identifying these potential breakdown products is foundational for developing a comprehensive bioanalytical strategy.

Below is a conceptual diagram illustrating the primary routes of proteolytic degradation that a linear peptide like AVVT would face in a biological system.

Caption: Predicted proteolytic pathways for the AVVT peptide.

Section 2: Core Protocol for an In Vivo Pharmacokinetic Study

The objective of this study is to determine the concentration-time profile of AVVT in plasma following intravenous (IV) administration in a relevant animal model (e.g., Sprague-Dawley rat). An IV route is chosen initially to bypass absorption variables and directly assess distribution and elimination.

Step-by-Step Experimental Protocol

-

Animal Model & Acclimation:

-

Use male Sprague-Dawley rats (n=3-5 per time point), weighing 250-300g.

-

Acclimate animals for at least 3 days with free access to food and water.

-

Fast animals overnight prior to dosing, with water ad libitum.

-

-

Dosing Formulation & Administration:

-

Prepare a sterile dosing solution of AVVT in saline (e.g., 1 mg/mL). The formulation must be simple to avoid confounding variables.

-

Administer a single bolus dose of 1 mg/kg via the lateral tail vein. The causality here is to achieve immediate and complete systemic circulation.

-

-

Blood Sample Collection:

-

Collect blood samples (~200 µL) from a jugular vein cannula or via retro-orbital sinus sampling at designated time points.

-

Critical Time Points: Pre-dose (0), and 2, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose. The dense early sampling is essential to capture the rapid distribution and elimination phases typical of short peptides.[12]

-

Sample Handling (Self-Validating System):

-

Collect blood into pre-chilled K2EDTA tubes containing a broad-spectrum protease inhibitor cocktail (e.g., aprotinin, Pefabloc SC).

-

Rationale: EDTA chelates divalent cations required by metalloproteases, while other inhibitors block serine and cysteine proteases. This combination is a self-validating system to minimize ex vivo degradation, ensuring the measured concentrations reflect the true in vivo state.[13]

-

Immediately place tubes on ice and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

-

Harvest the plasma supernatant, transfer to clearly labeled cryovials, and immediately store at -80°C pending analysis.

-

-

The following diagram outlines the comprehensive workflow for this in vivo study.

Caption: Workflow for the AVVT pharmacokinetic study.

Section 3: Bioanalytical Method Development and Validation using LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide quantification in biological matrices due to its high sensitivity and specificity.[14]

Protocol for Sample Preparation and LC-MS/MS Analysis

-

Internal Standard (IS) Selection:

-

Use a stable isotope-labeled (SIL) version of AVVT (e.g., with ¹³C, ¹⁵N-labeled Valine) as the internal standard.

-

Rationale: A SIL-IS is the most authoritative choice as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the most accurate quantification.[15]

-

-

Sample Extraction (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the SIL-IS working solution.

-

Add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. The acid helps to keep the peptide protonated and improves recovery.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for injection. Using low-binding plates is recommended to prevent peptide loss.[16]

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: UPLC system (e.g., Waters ACQUITY).

-

Column: A C18 column suitable for peptides (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient from 5% to 40% Mobile Phase B over 5 minutes.

-

MS System: A triple quadrupole mass spectrometer (e.g., Sciex 7500).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both AVVT and its SIL-IS. These must be optimized for maximum sensitivity.

-

-

Method Validation:

Section 4: Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Key Pharmacokinetic Parameters

| Parameter | Description | Importance for AVVT |

| Cmax | Maximum observed plasma concentration | For IV, this is extrapolated to C0, representing initial concentration. |

| Tmax | Time to reach Cmax | Not applicable for IV bolus. |

| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over the measured time. |

| AUC(0-inf) | AUC extrapolated to infinity | Represents total drug exposure after a single dose. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half | A primary indicator of in vivo stability and clearance rate. A short t½ is expected for AVVT. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Measures the efficiency of elimination processes (metabolism + excretion). |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates whether the peptide is confined to the bloodstream or distributes into tissues. |

A short half-life (e.g., < 15 minutes) for AVVT would confirm rapid clearance, driven by enzymatic degradation and/or renal filtration, which is a common characteristic of small, unmodified peptides.[3]

Section 5: Strategies for Enhancing In Vivo Stability

If the initial PK study confirms that AVVT has poor stability, several proven strategies can be employed to engineer a more robust molecule.[1][21] The choice of strategy depends on maintaining the peptide's biological activity.

-

Terminal Modifications: N-terminal acetylation and C-terminal amidation can block exopeptidase activity.[9][11]

-

D-Amino Acid Substitution: Replacing an L-amino acid at a known cleavage site with its D-enantiomer can confer resistance to proteolysis.[4][22][23]

-

Cyclization: Linking the N- and C-termini creates a cyclic peptide, which is often more rigid and less accessible to proteases.[6][9]

-

PEGylation/Lipidation: Conjugating the peptide to polyethylene glycol (PEG) or a fatty acid chain increases its hydrodynamic size, reducing renal clearance and sterically hindering protease access.[1][9]

The logical relationship between identifying a PK liability and implementing a solution is visualized below.

Caption: Logic map for addressing peptide stability issues.

Conclusion

The pharmacokinetic assessment of a peptide therapeutic like Ala-Val-Val-Thr is a multi-step, rigorously controlled process. It begins with a predictive understanding of metabolic liabilities, proceeds through meticulous in vivo study execution and high-sensitivity bioanalysis, and culminates in a clear interpretation of pharmacokinetic data. The insights gained are not merely descriptive; they are prescriptive, directly informing the next steps in the drug development cycle. By identifying weaknesses such as rapid clearance, this systematic approach enables the rational design of next-generation peptide candidates with enhanced stability and improved therapeutic potential, ultimately bridging the gap between promising molecules and successful clinical applications.[1]

References

- Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry - ACS Publications.

- Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online.

- Peptide Stability and Degradation In Vivo - Technical Support. Benchchem.

- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. National Center for Biotechnology Information (PMC).

- In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. National Center for Biotechnology Information (PMC).

- A Global Review on Short Peptides: Frontiers and Perspectives. National Center for Biotechnology Information (PMC).

- Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations. PubMed.

- Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).

- SPE-LC/MS Bioanalytical Quantification of the Biotherapeutic Peptide, Semaglutide From Plasma. Waters Corporation.

- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.

- Strategies for Improving Peptide Stability and Delivery. National Center for Biotechnology Information (PMC).

- How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray.

- Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing.

- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).

- Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences.

- Strategic Approaches to Optimizing Peptide ADME Properties. National Center for Biotechnology Information (PMC).

- In vivo kinetics of protein degradation by individual proteasomes. bioRxiv.

- Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect.

- 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出. GMP Platform.

- How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.

- Degradation graphs reveal hidden proteolytic activity in peptidomes. PLOS Computational Biology.

- Bioanalytical Method Validation for Biomarkers. HHS.gov.

- High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry.

- Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices and Recommendations. International Consortium for Innovation and Quality in Pharmaceutical Development.

- Unbiased in silico design of pH-sensitive tetrapeptides. Royal Society of Chemistry.

- The Biology of Therapeutic Peptides: How Do Amino Acids Revolutionize Medicine?. GenScript.

- Essential FDA Guidelines for Bioanalytical Method Validation. Alliance Pharma.

- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.

- In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer's Disease. MDPI.

- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI.

- Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona Libraries.

- Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Scientific Research Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature-inspired and medicinally relevant short peptides [explorationpub.com]

- 6. A Global Review on Short Peptides: Frontiers and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]

- 8. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cigb.edu.cu [cigb.edu.cu]

- 13. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. waters.com [waters.com]

- 17. fda.gov [fda.gov]

- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 19. 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出 | GMP Platform [gmp-platform.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. mdpi.com [mdpi.com]

Application Note: Optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for L-Alanyl-L-Valyl-L-Valyl-L-Threonine (AVVT)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Sequence: H-Ala-Val-Val-Thr-OH (C-to-N Synthesis)

Introduction & Mechanistic Rationale

The synthesis of short, highly hydrophobic peptides presents unique chemical challenges that belie their simple primary structures. The tetrapeptide L-alanyl-L-valyl-L-valyl-L-threonine (AVVT) is a prime example of a "difficult sequence" due to the consecutive presence of β -branched amino acids.

In standard Fmoc Solid-Phase Peptide Synthesis (SPPS), the peptide is anchored to an insoluble resin and elongated from the C-terminus to the N-terminus. While routine couplings proceed rapidly, the incorporation of consecutive valine residues introduces severe steric hindrance . The bulky isopropyl groups on the β -carbons of both the resin-bound amine and the incoming activated ester severely restrict the conformational space of the transition state[1][2]. This sluggish kinetic profile often results in incomplete acylation and the generation of deletion impurities (e.g., des-Val sequences) that are notoriously difficult to separate via reverse-phase HPLC.

Causality in Protocol Design

To engineer a self-validating and high-yield protocol, every chemical choice in this workflow is governed by mechanistic causality:

-

Resin Selection: Fmoc-Thr(tBu)-Wang resin is utilized. The Wang linker is the industry standard for generating C-terminal free carboxylic acids upon acidolysis.

-

Coupling Chemistry: We replace traditional HBTU/DIEA with N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure . This combination is highly efficient for sterically hindered β -branched residues, driving the reaction to completion while suppressing oxazolone-mediated epimerization[3].

-

Double Coupling Strategy: To proactively counteract the steric clash during the Val-Val coupling, a mandatory double-coupling step is integrated into the workflow.

-

Cleavage Scavengers: Threonine's hydroxyl group is protected by a tert-butyl ( t Bu) group. During global deprotection with Trifluoroacetic Acid (TFA), the t Bu group is liberated as a highly reactive carbocation. Triisopropylsilane (TIS) and water are deployed as nucleophilic scavengers to irreversibly quench these carbocations, preventing the re-alkylation of the peptide backbone[4].

Experimental Workflows & Visualizations

Fig 1. Iterative Fmoc-SPPS workflow highlighting the double coupling intervention for hindered residues.

Fig 2. Steric hindrance in Val-Val coupling and the DIC/Oxyma double-coupling intervention.

Quantitative Data & Reagent Parameters

Table 1: Coupling Parameters (0.1 mmol Scale)

To ensure complete acylation, a 4-fold excess of amino acids and coupling reagents is utilized relative to the resin loading capacity.

| Reagent / Step | Equivalents | Amount | Function / Causality |

| Fmoc-Thr(tBu)-Wang Resin | 1.0 eq | 167 mg | Solid support; loading ~0.6 mmol/g. Generates C-terminal acid. |

| Fmoc-Val-OH | 4.0 eq | 135.8 mg | Building block. Requires double coupling for Val-Val step. |

| Fmoc-Ala-OH | 4.0 eq | 124.5 mg | Final N-terminal building block. |

| DIC | 4.0 eq | 62 µL | Primary carbodiimide activator. |

| OxymaPure | 4.0 eq | 56.8 mg | Suppresses epimerization; superior to HOBt for hindered AAs. |

| 20% Piperidine in DMF | Excess | 3 mL / wash | Mild base for E1cb elimination of the Fmoc protecting group. |

Table 2: Cleavage Cocktail Composition

Because AVVT lacks highly sensitive residues like Cysteine, Tryptophan, or Methionine, a standard Reagent K variant is unnecessary. A streamlined TFA/TIS/H2O cocktail is optimal[4].

| Component | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves the Wang ester linkage and removes the t Bu group from Thr. |

| Triisopropylsilane (TIS) | 2.5% | Bulky silane that acts as a highly efficient carbocation scavenger. |

| Ultrapure H₂O | 2.5% | Hydrates the matrix and acts as a secondary scavenger for t Bu cations. |

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation & Swelling

-

Weigh Resin: Transfer 167 mg of Fmoc-Thr(tBu)-Wang resin (0.1 mmol) into a fritted SPPS reaction vessel.

-

Swell: Add 3 mL of peptide-grade N,N-Dimethylformamide (DMF). Agitate gently for 30 minutes.

-

Causality: Swelling expands the cross-linked polystyrene matrix, maximizing the surface area and ensuring unhindered diffusion of reagents to the reactive sites.

-

-

Drain: Drain the DMF using vacuum filtration.

Phase 2: Iterative Assembly (C-to-N)

Cycle 1: Addition of Valine (Position 3)

-

Fmoc Deprotection: Add 3 mL of 20% Piperidine in DMF. Agitate for 3 minutes, drain, and repeat for 10 minutes.

-

Wash: Wash the resin 5 times with 3 mL DMF (1 minute per wash) to remove trace piperidine and dibenzofulvene byproducts.

-

Activation & Coupling: Dissolve 135.8 mg Fmoc-Val-OH and 56.8 mg OxymaPure in 2 mL DMF. Add 62 µL DIC. Pre-activate for 2 minutes, then add the solution to the resin. Agitate for 60 minutes.

-

Wash: Drain and wash 5 times with 3 mL DMF.

-

Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin). A yellow color indicates complete coupling (no free amines). A blue color indicates incomplete coupling, triggering a mandatory re-coupling.

Cycle 2: Addition of Valine (Position 2) - The Critical Step

-

Fmoc Deprotection & Wash: Repeat the deprotection and wash steps as described in Cycle 1.

-

First Coupling: Add the activated Fmoc-Val-OH/DIC/Oxyma mixture. Agitate for 60 minutes. Drain.

-

Double Coupling Intervention: Do not deprotect. Due to the β -branched steric hindrance of the Val-Val sequence, immediately add a fresh batch of activated Fmoc-Val-OH/DIC/Oxyma. Agitate for an additional 60 minutes.

-

Wash & Validate: Wash 5 times with DMF. Perform the Kaiser test to verify complete acylation before proceeding.

Cycle 3: Addition of Alanine (Position 1)

-

Fmoc Deprotection & Wash: Standard 20% Piperidine protocol.

-

Coupling: Dissolve 124.5 mg Fmoc-Ala-OH, 56.8 mg OxymaPure, and 62 µL DIC in 2 mL DMF. Add to resin and agitate for 60 minutes.

-

Wash & Validate: Wash 5 times with DMF. Perform final Kaiser test.

Phase 3: Final Deprotection & Cleavage

-

Final N-terminal Deprotection: Treat the resin with 20% Piperidine in DMF (3 min + 10 min) to remove the final Fmoc group, yielding the free N-terminus (H-Ala-...).

-

Preparation for Cleavage: Wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

-

Causality: DCM shrinks the resin slightly and is highly volatile, facilitating rapid drying. Dry the resin under a vacuum for 30 minutes.

-

-

Global Cleavage: Prepare the cleavage cocktail (2.85 mL TFA, 75 µL TIS, 75 µL H₂O). Add to the dried resin and agitate gently for 2 hours at room temperature.

Phase 4: Precipitation & Isolation

-

Filtration: Filter the cleavage solution into a 15 mL polypropylene centrifuge tube. Wash the depleted resin with 1 mL of neat TFA and combine the filtrates.

-

Concentration: Evaporate the TFA under a gentle stream of nitrogen until approximately 1 mL of solution remains.

-

Precipitation: Add 10 mL of ice-cold diethyl ether to the concentrated solution.

-

Causality: TFA and scavengers remain soluble in ether, whereas the fully deprotected AVVT peptide is highly insoluble, driving rapid and clean precipitation.

-

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the peptide pellet twice more with 5 mL of cold ether, centrifuging after each wash.

-

Drying: Air-dry the pellet briefly, dissolve in a mixture of ultrapure water and acetonitrile (50:50 v/v), and lyophilize to obtain the crude H-Ala-Val-Val-Thr-OH powder.

References

- Pedersen, S. L., et al. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Peptide Chemistry.

- "Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford Academic.

- "An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer." ACS Publications.

- "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." PMC - NIH.

Sources

Application Note: Elucidating the Fragmentation Pathways of L-alanyl-L-valyl-L-valyl-L-threonine using ESI-MS/MS

Abstract

The precise characterization of peptides is a cornerstone of proteomics, drug discovery, and biochemical research. Tandem mass spectrometry (MS/MS) provides an exceptionally sensitive and accurate method for determining the primary amino acid sequence of a peptide.[1] This application note provides a comprehensive guide to understanding and predicting the gas-phase fragmentation behavior of the tetrapeptide L-alanyl-L-valyl-L-valyl-L-threonine (Ala-Val-Val-Thr or AVVT). We will explore the theoretical underpinnings of collision-induced dissociation (CID), present the predicted fragmentation pathways, and provide a detailed, field-proven protocol for empirical validation using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Introduction: The Rationale for Fragmentation Analysis

Understanding a peptide's structure is fundamental to understanding its function. While a full mass scan (MS1) can provide the molecular weight of an intact peptide, it cannot confirm the linear sequence of its amino acid residues.[2] Tandem mass spectrometry (MS/MS) overcomes this limitation by isolating the peptide of interest (the precursor ion), inducing fragmentation through energetic collisions, and then analyzing the masses of the resulting fragment ions (product ions).[3][4] The resulting pattern of product ions serves as a "fingerprint" that can be used to deduce the original amino acid sequence.[5]

This guide focuses on low-energy collision-induced dissociation (CID), a robust and widely used fragmentation technique.[6][7] When a protonated peptide is subjected to CID, the added energy is distributed throughout the molecule, leading to cleavage at the most labile bonds—typically, the amide bonds of the peptide backbone.[8] This process predominantly generates two complementary sets of fragment ions, known as b- and y-ions, which allow for the sequence to be read from both the N-terminus and C-terminus, respectively.[9][10]

Theoretical Fragmentation Pathways of Ala-Val-Val-Thr

The Mobile Proton Model and Backbone Cleavage

In positive-ion ESI, peptides are typically protonated at basic sites, such as the N-terminal amine group or the side chains of basic residues. Under the influence of collisional energy, this "mobile proton" can migrate to a backbone amide nitrogen, weakening the adjacent amide (C-N) bond. Subsequent cleavage of this bond is the primary mechanism for generating b- and y-ions.[11]

-

b-ions: Result from cleavage of a peptide bond where the charge is retained on the N-terminal fragment.[10]

-

y-ions: Result from the same cleavage event, but the charge is retained on the C-terminal fragment.[10]

Predicted Fragment Ions for Ala-Val-Val-Thr

The tetrapeptide Ala-Val-Val-Thr (AVVT) has a monoisotopic molecular weight of 388.23217 Da. In a typical ESI experiment, it will be observed as the singly protonated precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 389.23945 .

Fragmentation along the backbone will produce the theoretical b- and y-ions summarized in the table below.

| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |

| Precursor | [AVVT+H]⁺ | 389.23945 |

| b₁ | [A+H]⁺ | 72.0444 |

| b₂ | [AV+H]⁺ | 171.1128 |

| b₃ | [AVV+H]⁺ | 270.1812 |

| y₁ | [T+H]⁺ | 120.0655 |

| y₂ | [VT+H]⁺ | 219.1339 |

| y₃ | [VVT+H]⁺ | 318.2023 |

| Table 1: Predicted m/z values for the primary b- and y-ion series of Ala-Val-Val-Thr. |

Characteristic Neutral Losses

The amino acid composition significantly influences fragmentation. Residues with hydroxyl groups, such as Threonine (T) and Serine (S), are prone to losing a molecule of water (H₂O, -18.01 Da) during CID.[8] For AVVT, this means we can expect to see satellite peaks corresponding to the y-ions that have undergone this neutral loss.

| Ion Type | Parent Ion | Theoretical m/z ([M+H]⁺) |

| Precursor-H₂O | [M+H-H₂O]⁺ | 371.2289 |

| y₁-H₂O | [y₁-H₂O]⁺ | 102.0550 |

| y₂-H₂O | [y₂-H₂O]⁺ | 201.1234 |

| y₃-H₂O | [y₃-H₂O]⁺ | 300.1918 |

| Table 2: Predicted m/z values for ions resulting from the neutral loss of water. |

The diagram below visualizes the primary fragmentation events for the Ala-Val-Val-Thr peptide.

Caption: Predicted b- and y-ion fragmentation map for Ala-Val-Val-Thr.

Experimental Protocol for MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality MS/MS data for the synthetic tetrapeptide AVVT using a standard ESI-Q-TOF or ESI-Orbitrap mass spectrometer.

Materials and Reagents

-

L-alanyl-L-valyl-L-valyl-L-threonine synthetic peptide (>95% purity)

-

LC-MS Grade Water (e.g., Thermo Fisher Scientific, Cat# 51140)[12]

-

LC-MS Grade Acetonitrile (e.g., Thermo Fisher Scientific, Cat# 51101)[12]

-

LC-MS Grade Formic Acid (e.g., Thermo Fisher Scientific, Cat# 28905)[12]

-

Low-retention microcentrifuge tubes

-

Calibrated pipettes

Sample Preparation

The goal of this step is to prepare a dilute, clean solution of the peptide suitable for direct infusion into the ESI source. For a pure synthetic peptide, extensive cleanup like desalting is often unnecessary.[12][13]

-

Prepare Stock Solution: Accurately weigh ~1 mg of the AVVT peptide and dissolve it in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.

-

Prepare Infusion Solvent: Create a solvent mixture of 50% Acetonitrile / 50% Water / 0.1% Formic Acid. The formic acid is crucial for promoting protonation and achieving good ionization efficiency in positive-ion mode.[13]

-

Prepare Working Solution: Dilute the stock solution with the infusion solvent to a final concentration of 1-5 pmol/µL. A typical starting point is to add 5 µL of the stock solution to 995 µL of the infusion solvent. Vortex briefly to ensure homogeneity.

Mass Spectrometer Configuration and Data Acquisition

The following parameters are provided as a validated starting point and should be optimized for the specific instrument in use.

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap equipped with an ESI source.[13]

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 3-5 µL/min.

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 – 4.5 kV

-

Drying Gas (N₂): 8 – 12 L/min

-

Gas Temperature: 250 – 350 °C

-

Nebulizer Pressure: 1 – 2 Bar

-

-

Data Acquisition Workflow: The process involves two main steps: identifying the precursor ion in an MS1 scan, then selecting it for fragmentation in an MS/MS scan.

Caption: Standard workflow for peptide analysis by ESI-MS/MS.

Detailed Acquisition Steps:

-

MS1 Full Scan: Begin by acquiring a full mass spectrum over a range of m/z 100-1000. Verify the presence of the target precursor ion at m/z 389.24.

-

MS/MS Scan: Switch to a "Targeted MS/MS" or "Product Ion Scan" mode.

-

Precursor Ion: Set the precursor m/z to 389.24.

-

Isolation Window: Use an isolation window of 1-2 m/z to ensure only the target ion is selected for fragmentation.

-

Collision Energy: Apply collision energy (using Argon or Nitrogen). A good starting point for a +1 peptide of this size is a normalized collision energy of 20-30 eV. It is highly recommended to perform a collision energy ramp (e.g., acquiring spectra at 15, 25, and 35 eV) to observe the full range of fragment ions.

-

Acquisition Range: Set the MS2 scan range from m/z 50 up to slightly above the precursor mass (e.g., m/z 400).

-

Data Analysis and Interpretation

The resulting MS/MS spectrum should contain a series of peaks corresponding to the b- and y-ions, as well as their neutral loss products.

-

Validation Step 1: Identify the y-ion Series: Start from the C-terminus. Look for a peak at m/z 120.07 (y₁). The mass difference between this and the next peak in the series should correspond to the next amino acid residue (Val, 99.07 Da). Therefore, look for y₂ at m/z 219.13 (120.07 + 99.07). Continue this process to identify y₃ at m/z 318.20 (219.13 + 99.07).

-

Validation Step 2: Identify the b-ion Series: Start from the N-terminus. Find the peak for b₁ at m/z 72.04. The mass difference to the next peak should be Val (99.07 Da). Look for b₂ at m/z 171.11 (72.04 + 99.07). Continue to find b₃ at m/z 270.18 (171.11 + 99.07).

-

Validation Step 3: Confirm Neutral Losses: Look for peaks that are 18.01 Da lower than the y-ion peaks (y₁, y₂, y₃) and the precursor ion. The presence of these peaks (e.g., at m/z 102.05, 201.12, 300.19) provides strong evidence for the presence and location of the Threonine residue.

-

Mass Accuracy: For high-resolution instruments, the measured mass of the fragment ions should be within 5-10 ppm of the theoretical values. This high mass accuracy provides unambiguous confirmation of the fragment's elemental composition.

Conclusion

The fragmentation of the tetrapeptide L-alanyl-L-valyl-L-valyl-L-threonine via low-energy CID in an ESI-MS/MS system produces a predictable and readily interpretable series of b- and y-ions. The presence of a Threonine residue is easily confirmed by the characteristic neutral loss of water from the precursor and y-type fragment ions. The protocol described herein provides a self-validating system; the complementary detection of both b- and y-ion series, coupled with high mass accuracy, allows for the confident and unequivocal confirmation of the peptide's primary sequence. This methodology is fundamental to quality control in synthetic peptide production, proteomics research, and the structural elucidation of novel biotherapeutics.

References

-

Wojtkiewicz, A. S., Hebert, A. S., Westphall, M. S., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(7), e199. [Link]

-

Vachet, R. W., & Glish, G. L. (1997). Collision-induced dissociation (CID) of peptides and proteins. Current protocols in protein science, Chapter 16, Unit 16.5. [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from Matrix Science Ltd. [Link]

-

Chen, Y., Li, Y., & Chen, Y. (2005). A graph-theoretic approach for the separation of b and y ions in tandem mass spectra. Bioinformatics, 21(Suppl 1), i89-i96. [Link]

-

IONSource. (2016). b and y Ions - De Novo Peptide Sequencing. Retrieved from IONSource. [Link]

-

Shevchenko, A., Wilm, M., & Mann, M. (2000). Peptide sequencing by nanoelectrospray tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 146, 1–16. [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. [Link]

-

Protocols.io. (2023). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. [Link]

-

MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from MS Vision. [Link]

-

Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews. Molecular cell biology, 5(9), 699–711. [Link]

Sources

- 1. Interpretation of Collision-Induced Fragmentation Tandem Mass Spectra of Posttranslationally Modified Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Sequencing by Nanoelectrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 6. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. Mascot help: Peptide fragmentation [matrixscience.com]

- 9. What do the B & Y Matches Mean? [nonlinear.com]

- 10. ionsource.com [ionsource.com]

- 11. academic.oup.com [academic.oup.com]

- 12. protocols.io [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Chemical Conjugation of L-alanyl-L-valyl-L-valyl-L-threonine to Carrier Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of immunology and drug development, small peptides like the tetrapeptide L-alanyl-L-valyl-L-valyl-L-threonine often act as haptens. Haptens are molecules that can elicit an immune response only when attached to a larger carrier molecule, typically a protein.[1][] This process, known as chemical conjugation, is crucial for developing peptide-based vaccines, generating specific antibodies for diagnostic assays, and creating targeted drug delivery systems.[3][4][5] The covalent linkage of the peptide to a carrier protein enhances its immunogenicity by providing the necessary T-cell epitopes to stimulate a robust B-cell response.[5][6]

The choice of conjugation chemistry is paramount and depends on the functional groups available on the peptide and the desired orientation of the peptide on the carrier protein.[7][8] For L-alanyl-L-valyl-L-valyl-L-threonine, the key reactive sites are the N-terminal primary amine of the alanine residue and the C-terminal carboxylic acid of the threonine residue. The hydroxyl group on the threonine side chain offers another, though less commonly used, potential site for conjugation. This guide provides a detailed overview of established methods for conjugating this tetrapeptide to common carrier proteins, complete with step-by-step protocols and troubleshooting advice.

Choosing a Carrier Protein

The selection of an appropriate carrier protein is as critical as the conjugation chemistry itself. The ideal carrier should be highly immunogenic, possess numerous sites for conjugation, and be foreign to the host species to minimize cross-reactivity.[9][10]

| Carrier Protein | Molecular Weight (Da) | Key Features | Considerations |

| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ | Highly immunogenic due to its large size and complex structure.[9][10] Not typically used as a blocking agent in immunoassays, reducing background signal.[10] | Limited solubility in aqueous buffers, which can result in cloudy solutions; however, this does not typically affect its immunogenicity.[3][9][10] |

| Bovine Serum Albumin (BSA) | ~67,000 | Highly soluble and contains a large number of accessible lysine residues for conjugation.[3][9] | Commonly used as a blocking agent in immunoassays, which can lead to false positives if not properly controlled for.[10] |

| Ovalbumin (OVA) | ~45,000 | Often used as a secondary carrier protein to screen for peptide-specific antibodies and confirm that the immune response is not solely directed against the primary carrier (e.g., KLH or BSA).[3][9][10] | Less immunogenic than KLH. |

Conjugation Chemistries

Several chemical strategies can be employed to conjugate L-alanyl-L-valyl-L-valyl-L-threonine to a carrier protein. The most common methods target the N-terminal amine or the C-terminal carboxyl group.

Carbodiimide (EDC/NHS) Chemistry for C-terminal Conjugation

This is one of the most widely used methods for forming a stable amide bond between the C-terminal carboxyl group of the peptide and primary amine groups (e.g., lysine residues) on the carrier protein.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group to form a reactive O-acylisourea intermediate.[11][12] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[11][13][14]

Reaction Workflow:

Caption: Glutaraldehyde conjugation workflow.

Protocol: One-Step Glutaraldehyde Conjugation

Materials:

-

L-alanyl-L-valyl-L-valyl-L-threonine peptide

-

Carrier Protein (KLH, BSA, or OVA)

-

Glutaraldehyde (25% aqueous solution)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns or dialysis tubing

Procedure:

-

Dissolve the carrier protein and the peptide in the Reaction Buffer. A common starting ratio is 1-2 mg of peptide per 2 mg of carrier protein.

-

Slowly add glutaraldehyde to the mixture while gently stirring to a final concentration of 0.05-0.1% (v/v). [15]3. Incubate for 1-2 hours at room temperature.

-

Optional but Recommended: To stabilize the conjugate, add a freshly prepared solution of sodium borohydride to a final concentration of 4 mg/mL. Caution: Perform this step in a well-ventilated fume hood as hydrogen gas is evolved. [15]Incubate for 30 minutes at room temperature.

-

Quench the reaction by adding Quenching Buffer to stop the crosslinking.

-

Purify the conjugate from unreacted materials by desalting or dialysis against PBS.

Maleimide Chemistry for Site-Specific Conjugation

For highly specific, site-directed conjugation, a cysteine residue can be added to the N- or C-terminus of the L-alanyl-L-valyl-L-valyl-L-threonine peptide during synthesis. [16]The free sulfhydryl (-SH) group of the cysteine can then react with a maleimide-activated carrier protein. [9][16]This is achieved using a heterobifunctional crosslinker like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). [17]The SMCC first reacts with amine groups on the carrier protein via its NHS ester, creating a maleimide-activated carrier. After removing excess SMCC, the maleimide-activated carrier is then reacted with the thiol-containing peptide to form a stable thioether bond. [7][18][19] Reaction Workflow:

Caption: Two-step SMCC conjugation workflow.

Protocol: Two-Step SMCC Conjugation

Materials:

-

Cysteine-terminated L-alanyl-L-valyl-L-valyl-L-threonine peptide

-

Carrier Protein (KLH, BSA, or OVA)

-

SMCC (or water-soluble Sulfo-SMCC)

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Organic Solvent (for SMCC): DMSO or DMF

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Desalting columns

Procedure:

Step 1: Maleimide-Activation of Carrier Protein

-

Dissolve the carrier protein in Conjugation Buffer at 5-10 mg/mL.

-

Dissolve SMCC in DMSO or DMF at ~10 mg/mL immediately before use. For Sulfo-SMCC, dissolve directly in the Conjugation Buffer. [20]3. Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. [21]4. Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent unwanted side reactions. [17] Step 2: Conjugation to Thiol-Containing Peptide

-

Dissolve the cysteine-containing peptide in Conjugation Buffer. If the peptide may have formed disulfide bonds, pre-treat it with a reducing agent like TCEP and subsequently purify it to remove the reducing agent. [17][21]2. Add the purified, maleimide-activated carrier protein from Step 1 to the peptide solution. A 1.5- to 2-fold molar excess of the activated carrier relative to the peptide is a common starting point. [17]3. Incubate for 2 hours at room temperature or overnight at 4°C. [21]4. Optional Quenching: To stop the reaction, a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups. [17]5. Purify the final conjugate via desalting or dialysis to remove unreacted peptide and quenching reagents.

Characterization of the Conjugate

After purification, it is essential to characterize the peptide-carrier conjugate to confirm successful coupling and determine the conjugation efficiency (hapten density).

| Method | Purpose | Expected Outcome |

| SDS-PAGE | Qualitative confirmation of conjugation. | A shift to a higher molecular weight for the carrier protein band compared to the unconjugated carrier. [11] |

| MALDI-TOF Mass Spectrometry | Determines the molecular weight of the conjugate. | An increase in the mass of the carrier protein corresponding to the mass of the attached peptides. [11][15] |

| UV-Vis Spectrophotometry | Estimates hapten density if the peptide has a unique absorbance peak. | The ratio of absorbances at wavelengths specific to the peptide and protein can be used to calculate the degree of conjugation. [11] |

| Amino Acid Analysis | Quantifies the molar coupling ratio. | Determines the precise number of peptide molecules conjugated to each carrier protein molecule. [15] |

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of reactive groups (NHS ester, maleimide).- Inactive functional groups (e.g., oxidized thiols).- Incorrect buffer pH.- Insufficient molar excess of crosslinker or peptide. | - Prepare crosslinker solutions immediately before use.<[17]br>- For maleimide chemistry, pre-treat the peptide with a reducing agent like TCEP.<[17][21]br>- Ensure optimal pH for each reaction step (e.g., pH 7.2-8.5 for NHS ester reaction, pH 6.5-7.5 for maleimide reaction).<[17]br>- Optimize the molar ratios of reactants. |

| Precipitation during Reaction | - Low solubility of the peptide or carrier protein.- High concentration of organic solvent (e.g., DMSO/DMF).- Excessive crosslinking leading to large aggregates. | - Perform a solubility test with the peptide before the large-scale reaction.<[22]br>- Keep the final concentration of organic solvent below 10% or use a water-soluble crosslinker like Sulfo-SMCC.<[17]br>- Reduce the amount of crosslinker used. |

| Presence of Unwanted Side Products | - Incomplete removal of excess crosslinker after activation step.- Non-specific reactions. | - Ensure efficient purification of the activated carrier molecule before adding the peptide (especially for two-step methods).<[17]br>- Optimize reaction times and temperatures to minimize side reactions. |

References

-

JPT Peptide Technologies. (n.d.). Protein Conjugation. Retrieved from [Link]

-

MolecularCloud.org. (2020, June 10). Peptide Conjugation: KLH, BSA and OVA. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Immunogenic and branched peptides. Retrieved from [Link]

-

LifeTein. (n.d.). Peptide Conjugation Service: KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. Retrieved from [Link]

-

Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link]

-

Oxford Academic. (n.d.). 10 Methods of preparing peptide-carrier conjugates. Retrieved from [Link]

-

CD Formulation. (n.d.). Carrier Protein-Conjugated Peptide Synthesis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS). Retrieved from [Link]

-

PubMed. (n.d.). Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus. Retrieved from [Link]

-

Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

-

G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. Retrieved from [Link]

-

PubMed - NIH. (n.d.). Conjugation of haptens. Retrieved from [Link]

-

Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

-

G-Biosciences. (n.d.). EDC. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]

-

Fina Biosolutions. (2024, September 30). "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Retrieved from [Link]

-

Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). SMCC and Sulfo-SMCC. Retrieved from [Link]

-

Journal of the American Chemical Society. (2015, July 7). Well-Defined Protein/Peptide–Polymer Conjugates by Aqueous Cu-LRP: Synthesis and Controlled Self-Assembly. Retrieved from [Link]

-

ACS Publications. (n.d.). The Chemistry of Carbodiimides. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 A Brief Introduction to Traditional Bioconjugate Chemistry. Retrieved from [Link]

-

Protocol Online. (2012, January 25). Peptide Protein Conjugation. Retrieved from [Link]

-

PMC. (n.d.). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. Retrieved from [Link]

-

PMC. (n.d.). Pharmacokinetics of Protein and Peptide Conjugates. Retrieved from [Link]

-

PubChem - NIH. (2026, January 10). Ala-Val-Thr. Retrieved from [Link]

-

PANATecs. (n.d.). Peptide-Protein Conjugates. Retrieved from [Link]

-

PLOS. (2022, March 8). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) l-Alanyl-l-threonine. Retrieved from [Link]

Sources

- 1. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. panatecs.com [panatecs.com]

- 6. Conjugation of Peptides to Carrier Proteins via Glutaraldehyde | Springer Nature Experiments [experiments.springernature.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 9. jpt.com [jpt.com]

- 10. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. benchchem.com [benchchem.com]

- 16. Immunogenic and branched peptides - SB-PEPTIDE [sb-peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. benchmarkantibodies.com [benchmarkantibodies.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Low Yield in Ala-Val-Val-Thr (AVVT) Synthesis

Welcome to the Technical Support Center. The synthesis of the tetrapeptide Ala-Val-Val-Thr (AVVT) presents a classic challenge in solid-phase peptide synthesis (SPPS). Despite its short length, yields often plummet due to the sequence's high propensity for steric clash and on-resin aggregation. This guide provides an authoritative, mechanistic approach to diagnosing and overcoming these bottlenecks.

Diagnostic FAQs: Understanding the Root Causes

Q1: Why is the Val-Val coupling specifically failing in my AVVT synthesis? The failure is primarily driven by severe steric hindrance. Both Valine and Threonine are β -branched amino acids. The bulky isopropyl groups on the β -carbon of Valine restrict the rotational freedom (phi/psi angles) of the growing peptide backbone[1]. This physically shields the N-terminal amine, preventing the incoming activated Fmoc-Val-OH from adopting the necessary trajectory for nucleophilic attack. Standard coupling reagents (like DIC/HOBt) lack the reactivity required to overcome this high activation energy barrier, leading to truncated sequences.

Q2: My Kaiser tests show incomplete coupling even after extending the reaction time. How can I overcome the aggregation caused by the Val-Thr sequence? Extended reaction times cannot overcome thermodynamic aggregation. Consecutive β -branched residues strongly promote intermolecular hydrogen bonding, forming stable β -sheet structures on the solid support[1]. This causes the resin to shrink and completely buries the reactive N-terminus. The Solution: Incorporate a pseudoproline dipeptide, specifically Fmoc-Val-Thr(ψMe,Mepro)-OH[2]. The oxazolidine ring in the pseudoproline acts as a structural mimic of proline. It lacks an amide proton (preventing hydrogen bonding) and forces a cis-amide conformation. This creates a physical "kink" in the peptide backbone, completely disrupting the β -sheet network and keeping the subsequent Val-Val coupling site fully solvated and accessible[3].

Q3: What coupling reagents and physical conditions are best suited for this sterically hindered tetrapeptide? If you are not using a pseudoproline, you must upgrade your coupling chemistry. Switch from standard carbodiimides to highly reactive uronium/aminium salts like HATU or COMU paired with a strong base like DIPEA[4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (At) active ester. The adjacent pyridine nitrogen in the At-ester provides a neighboring group effect, accelerating the acylation of hindered amines. Additionally, employing Microwave-Assisted SPPS (MW-SPPS) at 75°C provides the thermal energy required to disrupt aggregates and accelerate reaction kinetics[5].